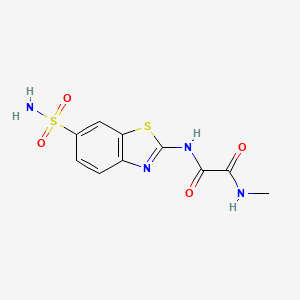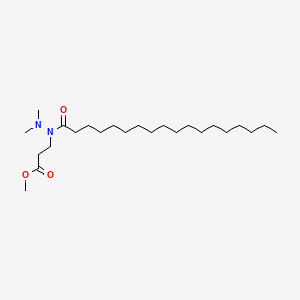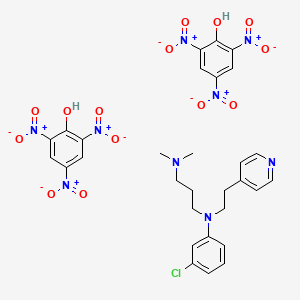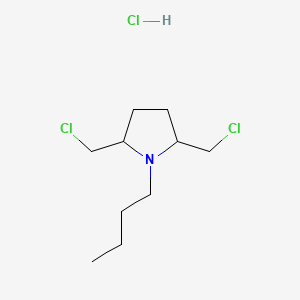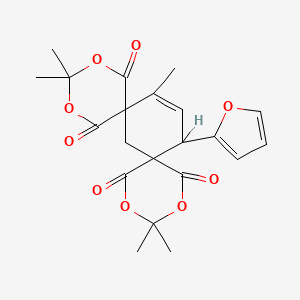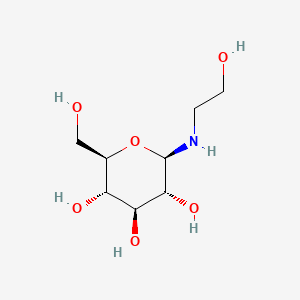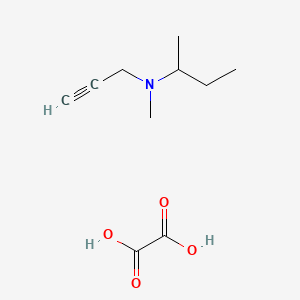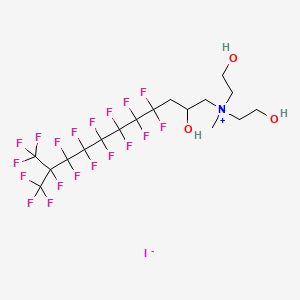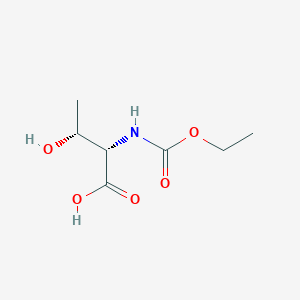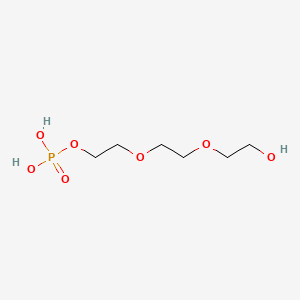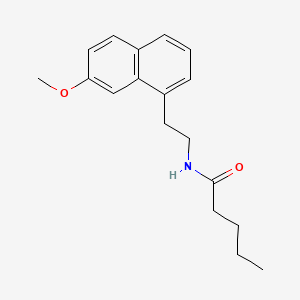
Pentanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- typically involves the use of 7-methoxy-tetralone as a starting material . The process includes several steps such as alkylation, reduction, and acylation to form the final product . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs . The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Pentanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide) . The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution may result in various substituted derivatives .
Scientific Research Applications
Pentanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Pentanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- involves its interaction with melatonin receptors (MT1 and MT2) and serotonin receptors (5-HT2C) . By acting as an agonist at melatonin receptors and an antagonist at serotonin receptors, it helps regulate circadian rhythms and mood . This dual action is believed to contribute to its antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
Serotonin: A neurotransmitter involved in mood regulation but does not interact with melatonin receptors.
Uniqueness
Pentanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is unique due to its dual action on melatonin and serotonin receptors, providing both circadian rhythm regulation and mood stabilization . This makes it particularly effective in the treatment of major depressive disorder .
Properties
CAS No. |
138112-80-8 |
|---|---|
Molecular Formula |
C18H23NO2 |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
N-[2-(7-methoxynaphthalen-1-yl)ethyl]pentanamide |
InChI |
InChI=1S/C18H23NO2/c1-3-4-8-18(20)19-12-11-15-7-5-6-14-9-10-16(21-2)13-17(14)15/h5-7,9-10,13H,3-4,8,11-12H2,1-2H3,(H,19,20) |
InChI Key |
IDEFUAZXFAWDEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



